2-Methoxy-5-vinylbenzamide
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Overview
Description
2-Methoxy-5-vinylbenzamide is an organic compound characterized by the presence of a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-vinylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzoic acid.
Amidation: The carboxylic acid group of 2-methoxybenzoic acid is converted to an amide group through a reaction with an amine, such as ammonia or an amine derivative, under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Products include 2-methoxy-5-formylbenzamide or 2-methoxy-5-carboxybenzamide.
Reduction: The major product is 2-methoxy-5-vinylaniline.
Substitution: Products vary depending on the nucleophile used, such as 2-ethoxy-5-vinylbenzamide.
Scientific Research Applications
2-Methoxy-5-vinylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-vinylbenzamide involves its interaction with specific molecular targets. The vinyl group can participate in Michael addition reactions, while the amide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Methoxybenzamide: Lacks the vinyl group, making it less reactive in certain chemical reactions.
5-Vinylbenzamide: Lacks the methoxy group, which affects its solubility and reactivity.
2-Methoxy-5-ethylbenzamide: The ethyl group replaces the vinyl group, altering its chemical properties and reactivity.
Uniqueness: 2-Methoxy-5-vinylbenzamide is unique due to the presence of both the methoxy and vinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-ethenyl-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h3-6H,1H2,2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXYLGXFCGHHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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